6-(3-Nitrophenyl)pyridazine-3-thiol
CAS No.: 1225715-73-0
Cat. No.: VC2822802
Molecular Formula: C10H7N3O2S
Molecular Weight: 233.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1225715-73-0 |
|---|---|
| Molecular Formula | C10H7N3O2S |
| Molecular Weight | 233.25 g/mol |
| IUPAC Name | 3-(3-nitrophenyl)-1H-pyridazine-6-thione |
| Standard InChI | InChI=1S/C10H7N3O2S/c14-13(15)8-3-1-2-7(6-8)9-4-5-10(16)12-11-9/h1-6H,(H,12,16) |
| Standard InChI Key | ORIBLMLTYCKGLC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=S)C=C2 |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=S)C=C2 |
Introduction
6-(3-Nitrophenyl)pyridazine-3-thiol is a heterocyclic aromatic compound featuring a pyridazine ring, which includes two nitrogen atoms in its structure. The presence of a nitrophenyl group and a thiol group contributes to its unique chemical properties, making it an interesting subject for both organic chemistry and medicinal chemistry research.
Synthesis of 6-(3-Nitrophenyl)pyridazine-3-thiol
The synthesis of this compound typically involves multiple steps and can be optimized using continuous flow reactors. These reactors improve yield and purity by allowing better control over reaction conditions, which is crucial for industrial applications.
Biological Activity and Potential Applications
The compound's mechanism of action involves interactions with specific molecular targets within biological systems. The thiol group can influence cellular signaling pathways, and the nitrophenyl group may interact with enzymes or receptors, potentially inhibiting or activating biological pathways. This makes it suitable for various applications in research and industry.
Table: Comparison of Heterocyclic Compounds with Similar Functional Groups
| Compound | Molecular Formula | Molecular Weight | Potential Biological Activity |
|---|---|---|---|
| 6-(3-Nitrophenyl)pyridazine-3-thiol | C10H7N3O2S | 233.25 g/mol | Antioxidant, anticancer potential |
| 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine | Not specified | Not specified | Multitarget biological activity |
| 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Not specified | Not specified | Antiparasitic activity |
Future Research Directions
Future studies should focus on elucidating the specific biological interactions of 6-(3-Nitrophenyl)pyridazine-3-thiol and exploring its potential applications in medicine and industry. This could involve in vitro and in vivo experiments to assess its efficacy and safety.
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